molecular formula C21H24N2O B4438425 (1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone

(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4438425
M. Wt: 320.4 g/mol
InChI Key: LHBZPBNPZBCFEJ-UHFFFAOYSA-N
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Description

(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both piperidine and indole moieties

Properties

IUPAC Name

(1-benzylpiperidin-4-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-21(23-15-12-18-8-4-5-9-20(18)23)19-10-13-22(14-11-19)16-17-6-2-1-3-7-17/h1-9,19H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZPBNPZBCFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the reduction of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Formation of the Indole Moiety: The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of the Moieties: The final step involves coupling the piperidine and indole moieties through a methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nucleophilic substitutions may involve alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission . This mechanism is similar to that of other acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific combination of piperidine and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 2
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(1-benzylpiperidin-4-yl)(2,3-dihydro-1H-indol-1-yl)methanone

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